2-氯苯基环己基酮

描述

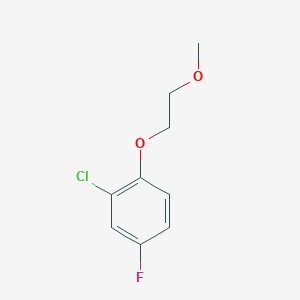

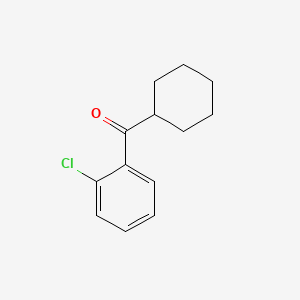

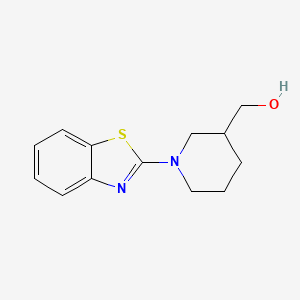

“2-Chlorophenyl cyclohexyl ketone” is a chemical compound with the molecular formula C13H15ClO . It is a colorless oil .

Synthesis Analysis

The synthesis of ketamine, a related compound, has been done in five steps . The process begins with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .

Chemical Reactions Analysis

Ketones, including cyclohexanone, a related compound, can undergo metal-catalysed transfer hydrogenation . This process avoids the use of hazardous molecular hydrogen and the need for high-pressure equipment . In a typical transfer hydrogenation process, the metal catalyst is able to abstract a hydride and a proton from the hydrogen donor and deliver them to the carbonyl moiety of the ketone .

Physical And Chemical Properties Analysis

“2-Chlorophenyl cyclohexyl ketone” has a density of 1.139g/cm3 and a boiling point of 303.9ºC at 760 mmHg . The melting point and flash point are not available .

科学研究应用

化学合成

“2-氯苯基环己基酮”用于化学合成 . 它的分子量为222.71,IUPAC名称为(2-氯苯基)(环己基)甲酮 . 它是一种无色油 .

转移氢化

这种化合物可用于转移氢化 . 转移氢化是指金属催化剂从氢供体中夺取氢负离子和质子,并将它们传递到酮的羰基部分的过程 . 此过程避免了使用危险的分子氢和对高压设备的需求 .

仲醇的生产

酮还原成相应的仲醇是制药、香水和农药行业中一种强大而实用的方法 . “2-氯苯基环己基酮”可用于此过程 .

金属催化反应

“2-氯苯基环己基酮”可用于金属催化反应 . 例如,含铱催化剂被用于环己酮在含水丙-2-醇中的还原 .

α-羟化过程

开发了一种替代的无金属、通用的α-羟化过程,该过程在分子氧的存在下使用酮底物 . “2-氯苯基环己基酮”可在此过程中用作底物 .

环境应用

从环境角度来看,丙-2-醇是一个特别合适的选择,许多金属催化剂即使在回流的2-丙醇中也能存活足够长的时间 . “2-氯苯基环己基酮”可用于此环保工艺 .

作用机制

The mechanism of action of 2-Chlorophenyl cyclohexyl ketone is not well understood. However, it is believed that the chlorine atom attached to the phenyl group is responsible for the compound’s reactivity. The chlorine atom can act as a nucleophile, attacking the carbonyl group of the cyclohexanone, leading to the formation of an intermediate. This intermediate can then undergo a variety of reactions, depending on the reaction conditions and the presence of other reactants.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-Chlorophenyl cyclohexyl ketone are not well understood. However, research has shown that the compound can act as an inhibitor of the enzyme cyclohexanone monooxygenase, and that it can also inhibit the growth of certain bacteria. In addition, 2-Chlorophenyl cyclohexyl ketone has been shown to be toxic to certain types of cells and can induce apoptosis in some cell lines.

实验室实验的优点和局限性

2-Chlorophenyl cyclohexyl ketone has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction is rapid and exothermic. In addition, the compound is highly volatile and flammable, which makes it easy to purify by distillation. However, 2-Chlorophenyl cyclohexyl ketone is also highly toxic and can be dangerous to handle in the laboratory.

未来方向

Given the potential applications of 2-Chlorophenyl cyclohexyl ketone, there are many possible future directions for research. These include further investigation into its mechanism of action, as well as its biochemical and physiological effects. In addition, further research into its potential applications in organic synthesis, drug design, and biochemistry could prove to be beneficial. Finally, further research into the safety of 2-Chlorophenyl cyclohexyl ketone in laboratory experiments could help to ensure its safe use in the future.

安全和危害

属性

IUPAC Name |

(2-chlorophenyl)-cyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZGSLPBUYYITC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613454 | |

| Record name | (2-Chlorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58139-10-9 | |

| Record name | (2-Chlorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

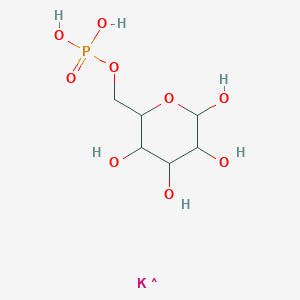

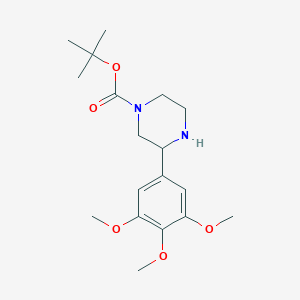

![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B1612664.png)